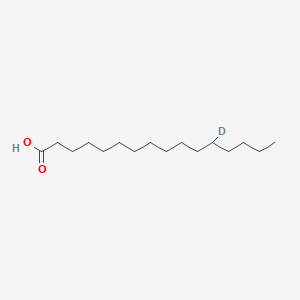

12-deuteriohexadecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

12-deuteriohexadecanoic acid, also known as palmitic acid, is a saturated fatty acid commonly found in both animal and plant fats. It is a major component of palm oil, dairy products, and meat. This compound has been extensively studied for its biological activity and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

12-deuteriohexadecanoic acid can be synthesized through various methods. One common method involves the hydrogenation of hexadecenoic acid. The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrially, hexadecanoic-12-D1 acid is produced by the hydrolysis of palm oil. The process involves heating the oil with water under high pressure, which breaks down the triglycerides into glycerol and fatty acids. The fatty acids are then separated and purified to obtain hexadecanoic-12-D1 acid .

Analyse Chemischer Reaktionen

Types of Reactions

12-deuteriohexadecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce hexadecanedioic acid.

Reduction: It can be reduced to hexadecanol.

Esterification: It reacts with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Esterification: Catalysts like sulfuric acid are used to facilitate the reaction between hexadecanoic-12-D1 acid and alcohols.

Major Products

Oxidation: Hexadecanedioic acid.

Reduction: Hexadecanol.

Esterification: Various esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

12-deuteriohexadecanoic acid has diverse applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry.

Biology: It is studied for its role in lipid metabolism and cell membrane structure.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the production of soaps, cosmetics, and food additives.

Wirkmechanismus

12-deuteriohexadecanoic acid exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

12-deuteriohexadecanoic acid is similar to other saturated fatty acids such as:

Octadecanoic acid (Stearic acid): Another common saturated fatty acid found in animal and plant fats.

Dodecanoic acid (Lauric acid): Known for its antimicrobial properties.

Uniqueness

This compound is unique due to its widespread occurrence in nature and its extensive use in various industries. Its biological activities, such as antioxidant and anticancer properties, also make it a compound of significant interest in scientific research .

Biologische Aktivität

12-Deuteriohexadecanoic acid, also known as 12-deuterio-palmitic acid , is a deuterated form of palmitic acid, a saturated fatty acid commonly found in both animal and plant fats. This compound has garnered interest in various fields, including biochemistry, pharmacology, and environmental science, due to its unique isotopic labeling properties that facilitate the study of metabolic pathways and biological activities.

This compound is characterized by the presence of deuterium isotopes, which replace hydrogen atoms in the molecular structure. Its chemical formula is C16H32O2 with a molecular weight of approximately 256.43 g/mol. The deuteration enhances its stability and alters its metabolic behavior, making it a valuable tool in biological research.

1. Antimicrobial Activity

Research indicates that fatty acids, including hexadecanoic acid derivatives, exhibit antimicrobial properties. A study demonstrated that hexadecanoic acid and its derivatives could inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness . The incorporation of deuterium in this compound may enhance these properties by altering the interaction with microbial membranes.

2. Antioxidant Potential

Fatty acids are known to possess antioxidant activity, which can mitigate oxidative stress in biological systems. Studies have shown that long-chain fatty acids like hexadecanoic acid can scavenge free radicals, thereby protecting cells from oxidative damage . The presence of deuterium may influence the kinetics of these reactions, potentially enhancing antioxidant efficacy.

3. Role in Lipid Metabolism

This compound serves as a substrate in lipid metabolism studies. Its incorporation into cellular lipids allows researchers to trace metabolic pathways involving fatty acids. For instance, studies on pheromone biosynthesis in insects have utilized deuterated fatty acids to elucidate metabolic processes . The incorporation rates and metabolic fates provide insights into how fatty acids are utilized in biological systems.

Case Study 1: Pheromone Biosynthesis

In a study examining the pheromone glands of Cydia pomonella, researchers incubated these glands with this compound. The labeled compound was incorporated into various pheromone components, demonstrating its utility in studying lipid metabolism and pheromone synthesis pathways . The results showed significant incorporation into both alcohols and acyl moieties, indicating active metabolic processing.

| Compound | Incorporation (%) |

|---|---|

| E9-12:OH | 4-8% |

| E,E8,10-12:OH | Not quantified |

| 16:OH | Detected |

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various fatty acids, including hexadecanoic acid and its derivatives against a panel of pathogenic bacteria. The study found that hexadecanoic acid exhibited a zone of inhibition ranging from 15 mm to over 20 mm against common pathogens, suggesting potential applications in developing antimicrobial agents .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Enhanced Metabolic Tracing : Deuterated fatty acids provide more precise tracking of metabolic pathways due to their distinct mass signatures in mass spectrometry.

- Potential Therapeutics : Given their antimicrobial and antioxidant properties, deuterated fatty acids may serve as lead compounds for developing new therapeutic agents.

- Impact on Cell Signaling : Research indicates that palmitic acid can influence cell signaling pathways related to inflammation and metabolism; thus, its deuterated form may also exhibit similar effects with altered pharmacokinetics .

Eigenschaften

IUPAC Name |

12-deuteriohexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-UICOGKGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCC)CCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.